1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VPN-4090CE involves the reaction of methanesulfonyl chloride with hydrazine to form methanesulfonylhydrazide. This intermediate is then reacted with 2-chloroethyl methyl sulfone under controlled conditions to yield VPN-4090CE .
Industrial Production Methods
Industrial production of VPN-4090CE follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as preparative liquid chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
VPN-4090CE undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield various hydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide and acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Products depend on the nucleophile used, often resulting in substituted sulfonylhydrazides.
Scientific Research Applications
VPN-4090CE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonylhydrazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
VPN-4090CE exerts its effects through alkylation, a process where it transfers an alkyl group to DNA. This leads to DNA cross-linking and subsequent disruption of DNA replication and transcription. The primary molecular targets are guanine bases in DNA, which form covalent bonds with the alkyl group. This mechanism is responsible for its antineoplastic activity, as it induces apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Carmustine: Another alkylating agent used in cancer treatment.
Lomustine: Similar to carmustine, used for brain tumors and Hodgkin’s lymphoma.
Fotemustine: A nitrosourea compound used in the treatment of malignant melanoma and brain metastases.
Uniqueness of VPN-4090CE
VPN-4090CE is unique due to its dual mechanism of action, involving both chloroethylation and carbamoylation. This dual action enhances its efficacy against cancer cells compared to other alkylating agents that typically have a single mode of action .
Properties
CAS No. |
127792-84-1 |
---|---|
Molecular Formula |
C4H11ClN2O4S2 |
Molecular Weight |
250.7 g/mol |
IUPAC Name |
N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
QVKFHBWVOPWLGX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
Key on ui other cas no. |
127792-84-1 |
Synonyms |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.